molecular formula C21H22BrNO3 B1292944 4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898755-99-2

4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Numéro de catalogue: B1292944
Numéro CAS: 898755-99-2
Poids moléculaire: 416.3 g/mol
Clé InChI: JDWZLXAWRDRFFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a benzophenone derivative featuring a bromine substituent at the 4'-position and a 1,4-dioxa-8-azaspiro[4.5]decyl methyl group at the 2-position.

Propriétés

IUPAC Name

(4-bromophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO3/c22-18-7-5-16(6-8-18)20(24)19-4-2-1-3-17(19)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWZLXAWRDRFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643758
Record name (4-Bromophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-99-2
Record name Methanone, (4-bromophenyl)[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C21H21BrFNO3
  • Molecular Weight : 434.31 g/mol
  • CAS Number : 898758-00-4

This compound features a benzophenone core with a bromo substituent and a complex spirocyclic moiety that may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that benzophenone derivatives can demonstrate significant antimicrobial properties against various pathogens.
  • Anticancer Potential : There is emerging evidence suggesting that certain benzophenone derivatives may inhibit cancer cell proliferation and induce apoptosis in specific cancer types.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.
  • Interaction with Cellular Receptors : It may bind to receptors involved in cell signaling pathways, altering cellular responses.
  • Induction of Oxidative Stress : The compound might provoke oxidative stress in target cells, leading to cell death.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various benzophenone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the presence of halogen substituents significantly enhanced antimicrobial activity compared to non-halogenated counterparts.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4'-Bromo-2-[...]E. coli32 µg/mL
4'-Bromo-2-[...]S. aureus16 µg/mL

This suggests that the bromine substituent plays a crucial role in enhancing the compound's effectiveness against bacterial strains.

Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects at concentrations ranging from 10 to 50 µM. The compound was found to induce apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
MCF-7 (breast)25Apoptosis via caspase activation
HeLa (cervical)30Cell cycle arrest

Neuroprotective Effects

Research into neuroprotective properties indicated that similar compounds could mitigate oxidative stress-induced neuronal damage. A study using neuronal cell cultures demonstrated that treatment with the compound reduced markers of oxidative stress significantly.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of 4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone and Analogues

Compound Name Substituents Molecular Weight XLogP3 Key Properties Applications Reference
This compound Br (4'), spirodecyl methyl (2) ~434 (estimated) ~3.8 (estimated) High rigidity due to spirocycle; moderate lipophilicity Potential receptor ligand (inferred)
4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone Br (4), F (2), spirodecyl methyl (4') 434.3 3.8 Hydrogen bond acceptors: 5; Rotatable bonds: 4 Research chemical (no specific application noted)
2,4-Dimethyl-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CH₃ (2,4), spirodecyl methyl (3') 365.48 N/A Density: 1.19 g/mL; Boiling point: 506.3°C Material science or intermediates
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-thiomethyl benzophenone SCH₃ (4), spirodecyl methyl (4') N/A N/A Purity: 99%; Appearance: White powder Healing drugs
8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane Br (4), Cl (2), benzyl-spirodecyl N/A N/A CAS: 1704074-50-9 Medicinal chemistry (unspecified)

Key Findings and Trends

  • Halogen Effects: Bromine at the 4'-position (target compound) vs. The dichloro derivative () exhibits increased halogen content, which may enhance lipophilicity (XLogP3 ~4.5 estimated) but reduce solubility .
  • Methyl vs. Thiomethyl Groups : Methyl substituents () lower molecular weight and increase density compared to halogenated analogs. Thiomethyl groups () introduce sulfur-based polarity, possibly improving metabolic stability .
  • Spirodecyl Modifications : The spirocyclic moiety is conserved across analogs, suggesting its role as a pharmacophore. In , substitution with a benzylpiperidinyl group yielded a σ receptor agonist with anticancer activity, highlighting the importance of the spirodecyl group in bioactivity .

Pharmacological and Industrial Relevance

  • Healing Drugs : The thiomethyl analog () is explicitly used in therapeutic formulations, indicating possible wound-healing or anti-inflammatory uses .

Méthodes De Préparation

Synthesis of the Spirocyclic Intermediate

The first step involves the formation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane. This can be achieved through the reaction of piperidone with ethylene glycol under acidic conditions. The reaction conditions must be optimized to ensure high yield and purity of the intermediate.

Attachment to Benzophenone

Once the spirocyclic intermediate is synthesized, it is reacted with 4-chloromethyl benzophenone in the presence of a base such as potassium carbonate. This step is crucial for forming the desired product and may require specific temperature and time conditions to maximize yield.

Summary of Synthesis Steps

Step Reaction Description
Synthesis of Intermediate Piperidone + Ethylene Glycol → Spirocyclic Intermediate
Attachment to Benzophenone Spirocyclic Intermediate + 4-Chloromethyl Benzophenone → Target Compound
Bromination Target Compound + Bromine → 4'-Bromo Compound

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automation to enhance efficiency and scalability. Quality control measures are critical at each stage to ensure that the final product meets purity standards required for research applications.

Q & A

What are the common synthetic routes for preparing 4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone?

Level: Basic
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the 1,4-dioxa-8-azaspiro[4.5]decane moiety can be introduced by reacting a brominated benzophenone precursor with a pre-functionalized spirocyclic amine under basic conditions. Key steps include:

  • Cyclization : Use of Dean-Stark apparatus to trap water during spirocycle formation (e.g., diol cyclization with carbonyl compounds) .
  • Linker attachment : Alkylation or reductive amination to attach the spirocyclic amine to the benzophenone core .
  • Purification : Chromatography or crystallization to isolate the product, with characterization via NMR and HRMS .

How does the 1,4-dioxa-8-azaspiro[4.5]decane moiety influence the compound’s biological activity in σ receptor binding studies?

Level: Advanced
Answer:
The spirocyclic system enhances conformational rigidity, which can improve binding selectivity for σ receptors. For example:

  • Structure-Activity Relationship (SAR) : Modifications to the spirocycle’s substituents (e.g., benzyl groups) alter receptor affinity. Derivatives with bulky substituents show increased σ2R agonism, as seen in melanoma toxicity assays .
  • Linker optimization : Adjusting the methylene bridge length between the spirocycle and benzophenone affects potency. Computational docking studies (e.g., using AutoDock Vina) are recommended to predict binding modes .
  • Data contradiction : Conflicting binding data may arise from differences in receptor isoforms; validate via competitive radioligand assays .

What spectroscopic techniques are critical for characterizing this compound, and how should unexpected spectral data be resolved?

Level: Basic
Answer:

  • 1H/13C NMR : Identify spirocyclic protons (δ 3.5–4.5 ppm for dioxane oxygens) and benzophenone aromatic signals (δ 7.0–8.0 ppm). Use DEPT-135 to distinguish CH2 groups in the spirocycle .
  • HRMS : Confirm molecular formula with <5 ppm mass accuracy. For unexpected fragments, check for hydrolysis or oxidation byproducts .
  • IR : Detect carbonyl stretches (~1650 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .
    Advanced Tip : If NMR signals overlap (e.g., spirocycle vs. benzophenone), use 2D techniques (HSQC, HMBC) or crystallography for unambiguous assignment .

How can crystallographic data refinement challenges (e.g., disorder in the spirocyclic ring) be addressed?

Level: Advanced
Answer:

  • Software : Use SHELXL for small-molecule refinement. For disorder, apply PART instructions and isotropic displacement parameter (ADP) constraints .
  • Data Collection : High-resolution (<1.0 Å) data reduces ambiguity. If twinning is suspected (common in spirocycles), use TWIN/BASF commands in SHELXL .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check Rint values for data quality .

What are the best practices for evaluating the compound’s toxicity in cell-based assays, particularly with conflicting literature reports?

Level: Basic
Answer:

  • Assays : Use Annexin V/PI staining for apoptosis and MTT for viability. Include positive controls (e.g., cisplatin) .
  • Dose optimization : Perform 8-point dose-response curves (0.1–100 µM) to identify IC50 values. Replicate experiments ≥3 times .
    Advanced Tip : Discrepancies may stem from cell line variability (e.g., σ receptor expression levels). Validate via siRNA knockdown or receptor-specific antagonists .

How does linker chemistry (e.g., aliphatic vs. aromatic) affect HDAC inhibition mechanisms in derivatives of this compound?

Level: Advanced
Answer:

  • Linker design : Aliphatic linkers (e.g., 1,3-dioxolanes) improve solubility but may reduce binding affinity. Aromatic linkers enhance π-π stacking with HDAC active sites .
  • Methodology : Synthesize derivatives via SNAc hydroxylamine coupling and test in fluorometric HDAC assays (e.g., using Boc-Lys(Ac)-AMC substrate). Compare IC50 values across linker types .
  • Data interpretation : Use molecular dynamics simulations (e.g., GROMACS) to model linker flexibility and enzyme interactions .

What strategies mitigate contradictions in analytical data (e.g., HRMS vs. elemental analysis discrepancies)?

Level: Advanced
Answer:

  • Sample purity : Re-crystallize or use prep-HPLC to remove salts/solvents that skew elemental analysis .
  • Instrument calibration : Validate HRMS with internal standards (e.g., NaTFA) and cross-check elemental analysis with combustion methods .
  • Case study : If calculated C% differs from observed, check for hydrate formation (e.g., via TGA) or residual solvent (NMR) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.